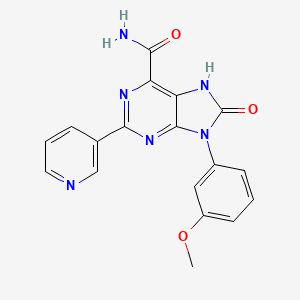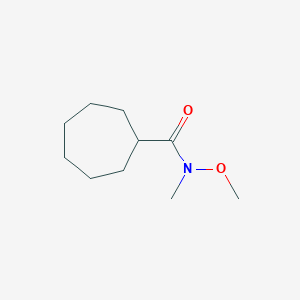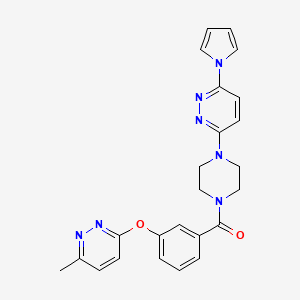![molecular formula C22H17N3O2 B2365611 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide CAS No. 1396878-45-7](/img/structure/B2365611.png)
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties . They are often used as a key structural motif in many vital applications, such as medicinal, pharmaceuticals, pesticides, dyes, and pigments .
Synthesis Analysis
The synthesis of pyrazolopyridine nucleus is routinely achieved via a 1,3-dipolar cycloaddition strategy that is well suited for the subsequent development of a 3-substituent . Cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .
Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using techniques like IR spectroscopy and NMR spectroscopy . For example, the IR spectrum of a similar compound exhibited the characteristic sharp absorption band of carbonitrile functionality at 2219 cm−1 in addition to NH and C=O absorption bands at 3102 and 1654 cm−1, respectively .
Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various techniques. For instance, the dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D .
Wissenschaftliche Forschungsanwendungen
Fluorescent Molecules for Studying Intracellular Processes
This compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes .
Chemosensors
The pyrazolo[1,5-a]pyrimidines-based fluorophores are used as chemosensors . Their heteroatoms (B, N, O or S) make them potential chelating agents for ions .
Organic Materials
These compounds are also used in the progress of organic materials . They display advantages over hydrocarbon-based fluorophores such as synthetic access methodologies that allow structural diversity .
Cancer Therapeutics
Pyrazolo[1,5-a]pyrimidines usually receive major attention in biological applications, with the cancer therapeutics field being the most attractive area . They have been found to be useful as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .
Pharmaceuticals
Pyrazolo[1,5-a]pyrimidines are considered as a key structural motif in many vital applications, such as medicinal and pharmaceuticals .
Pesticides
These compounds are also used in the production of pesticides .
Dyes and Pigments
Pyrazolo[1,5-a]pyrimidines are used in the production of dyes and pigments . Their synthetic routes have escalated dramatically in the last decades .
Bioimaging Applications
Fluorogenic heterocyclic compounds have been a major focus of research related to materials science and biological interactions over the past decades . They have been used in bioimaging applications .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-22(23-13-15-14-24-25-12-6-5-9-18(15)25)21-16-7-1-3-10-19(16)27-20-11-4-2-8-17(20)21/h1-12,14,21H,13H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWRKWKUPZXGKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=C5C=CC=CN5N=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B2365530.png)
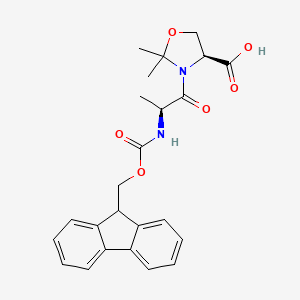
![1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2365536.png)
![6-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2365538.png)

![2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2365541.png)

![Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2365544.png)
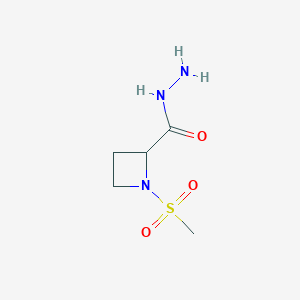
![2-(benzyloxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide](/img/structure/B2365546.png)
